2-Nitro-5-(octadecylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(octadecylamino)benzoic acid is an organic compound that features a nitro group, an octadecylamino group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(octadecylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the octadecylamino group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. The resulting nitrobenzoic acid is then reacted with octadecylamine under appropriate conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-5-(octadecylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Reduction: Formation of 2-amino-5-(octadecylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate salts
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(octadecylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(octadecylamino)benzoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The nitro group can participate in redox reactions, while the octadecylamino group can interact with hydrophobic regions of biological membranes. These interactions can influence membrane fluidity and permeability, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzoic acid: Lacks the octadecylamino group, making it less hydrophobic.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the octadecylamino group, altering its chemical properties.
3,5-Dinitrobenzoic acid: Contains an additional nitro group, increasing its reactivity
Uniqueness: 2-Nitro-5-(octadecylamino)benzoic acid is unique due to its combination of a long hydrophobic chain (octadecylamino group) and a reactive nitro group, making it suitable for applications that require amphiphilic properties and specific reactivity .
Eigenschaften
CAS-Nummer |
139312-29-1 |
---|---|
Molekularformel |
C25H42N2O4 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-nitro-5-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22-18-19-24(27(30)31)23(21-22)25(28)29/h18-19,21,26H,2-17,20H2,1H3,(H,28,29) |
InChI-Schlüssel |
XPHPQWVHUYJMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.